l-亮氨酰-d-亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

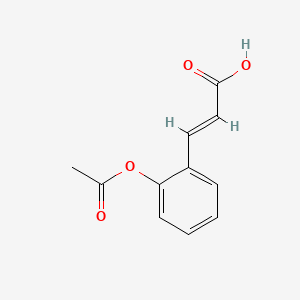

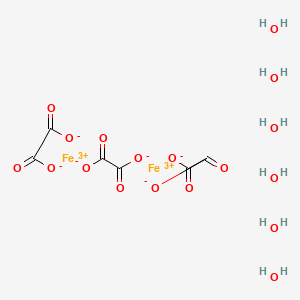

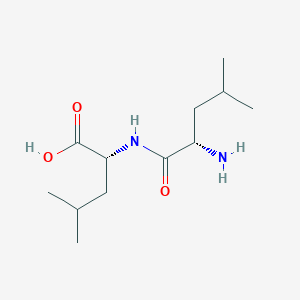

L-Leucyl-d-leucine is a dipeptide composed of the amino acids leucine and leucine . It is used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . It has been reported to be cytotoxic towards natural killer cells and CD4 + and CD8 + T lymphocytes without affecting helper T cells and B cells .

Synthesis Analysis

The synthesis of L-Leucyl-d-leucine has been studied in various contexts. For example, a computational and experimental study of the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry has been reported . Another study designed and synthesized leucylaniline derivatives by retaining leucine and replacing adenosine phosphate with amido-substituted aniline .Molecular Structure Analysis

The molecular structure of L-Leucyl-d-leucine has been analyzed in several studies. For instance, a computational and experimental study investigated the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine, demonstrating that these three structural isomers can be distinguished by their collision-induced dissociation tandem mass spectra .Chemical Reactions Analysis

The chemical reactions involving L-Leucyl-d-leucine have been explored in various research. One study reported the non-zeolitic behavior of L-Leucyl-d-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures . Another study discussed the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of L-Leucyl-d-leucine have been studied. For example, it has been reported that this dipeptide forms porous crystals but does not exhibit molecular sieve effects typical of classical zeolites and biozeolites . The specific sorption properties of L-Leucyl-d-leucine result from a change in its crystal packing from channel-type to layered-type .科学研究应用

Regulation of Food Intake, Energy Balance, and Glucose Homeostasis

Leucine is known to play a significant role in the regulation of food intake, energy balance, and glucose homeostasis . It is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism . Leucine supplementation has been investigated as a potential dietary supplement for treating obesity and diabetes mellitus .

Protein Synthesis and Tissue Regeneration

Leucine is an essential amino acid for protein synthesis . It regulates several cellular processes such as protein synthesis and tissue regeneration . Leucine deprivation increases GCN2 signaling, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α) .

Regulation of Animal Growth and Development

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . Recent research has uncovered the mechanisms underlying Leucine’s anabolic effects on muscle and other tissues .

Activation of mTORC1 Signaling Pathway

Leucine has the ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Beneficial Effects on Lipid Metabolism and Insulin Sensitivity

Leucine has been shown to benefit lipid metabolism and insulin sensitivity . This makes it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

Potential Therapeutic Agent for Muscle Growth and Metabolic Health

Specific studies have demonstrated that Leucine promotes muscle growth and metabolic health in animals and humans . This makes it a promising therapeutic agent . However, it is essential to note that Leucine supplementation may cause digestive issues or interact with certain medications .

安全和危害

未来方向

The future directions for the study and application of L-Leucyl-d-leucine are promising. For instance, MuscleTech has introduced Peptide 185, powered by patented DL-185 dileucine, which is designed to boost muscle protein synthesis significantly . Furthermore, N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs .

作用机制

Target of Action

l-Leucyl-d-leucine, also known as Leu-D-Leu, primarily targets the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . The acetylation of leucine switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

The compound interacts with its targets by switching the uptake into cells. The acetylation of leucine changes its uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .

Biochemical Pathways

The l-Leucine catabolism pathway is widely spread among bacteria and generates intermediary products that feed routes of central metabolism . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-l-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-l-leucine and N-acetyl-d-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .

Result of Action

The result of the action of l-Leucyl-d-leucine is the activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Action Environment

The action of l-Leucyl-d-leucine is influenced by environmental factors. For instance, in bacteria, the uptake of l-Leucine is subjected to the post-transcriptional regulation system CbrAB/Crc, involved in the assimilation of preferential carbon and energy sources . This system allows bacteria to prefer carbohydrates over amino acids .

属性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Leucyl-d-leucine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。